2-Methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate

Description

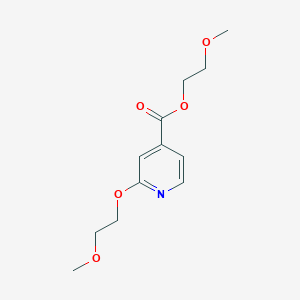

2-Methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate is a synthetic ester derivative featuring a pyridine core substituted with a methoxyethoxy group at the 2-position and a methoxyethyl ester at the 4-position.

Properties

IUPAC Name |

2-methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5/c1-15-5-7-17-11-9-10(3-4-13-11)12(14)18-8-6-16-2/h3-4,9H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSNJCYRWXUDSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate typically involves the esterification of 2-(2-methoxyethoxy)pyridine-4-carboxylic acid with 2-methoxyethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the methoxyethoxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Antiulcer Activity

One of the primary applications of 2-Methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate is its antiulcer activity. Research indicates that this compound exhibits significant gastrointestinal cytoprotective effects, which help prevent ulcer recurrence and suppress gastric acid secretion. The compound's antibacterial properties against Helicobacter pylori, a major contributor to gastric ulcers, further enhance its therapeutic potential .

Mechanism of Action:

- Gastroprotective Effects: The compound promotes mucosal defense mechanisms, enhancing the secretion of protective mucus and bicarbonate.

- Antibacterial Activity: Inhibits the growth of Helicobacter pylori, reducing the risk of ulcer formation.

Cancer Therapeutics

Recent studies have highlighted the potential of pyridine derivatives, including this compound, as dual inhibitors targeting cyclin-dependent kinases (CDK2 and CDK9). These enzymes play crucial roles in cell cycle regulation and transcriptional control, making them attractive targets for cancer treatment. Compounds similar to this pyridine derivative have shown promising results in inhibiting tumor growth in various cancer models .

Case Study:

- A study demonstrated that a related pyridine compound achieved significant inhibition of CDK2 and CDK9, leading to G2/M cell cycle arrest and apoptosis in cancer cell lines. This suggests that similar derivatives may offer a novel approach for cancer therapy through targeted inhibition of these kinases .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Methyl (7-Hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate

- Structure : Contains a coumarin (chromen-2-one) core with a methyl ester and hydroxyl/methyl substituents.

- Key Differences : Unlike the pyridine-based target compound, this coumarin derivative lacks ether linkages and has a fused benzene ring system. Coumarins are often studied for fluorescence or anticoagulant properties, whereas pyridine esters may exhibit distinct reactivity or pharmacological profiles .

2-Ethoxyethyl 5-Chloro-1-[(2,4-Dichlorophenyl)methyl]-6-oxopyridine-3-carboxylate Structure: A pyridine-3-carboxylate ester with ethoxyethyl and chlorinated benzyl groups. This analog is registered under multiple synonyms (e.g., ZINC3041717) but lacks reported biological data .

Ethyl 2-(2-Methoxypyrimidin-5-yl)acetate Structure: An ethyl ester with a methoxypyrimidine substituent. Key Differences: The pyrimidine ring (vs. pyridine) introduces additional nitrogen atoms, which may affect hydrogen-bonding interactions and metabolic stability.

Functional Group Analysis

Physicochemical Properties

- Solubility : The methoxyethoxy and methoxyethyl groups in the target compound likely enhance water solubility compared to purely alkyl esters (e.g., ethyl or methyl derivatives). However, this remains speculative due to absent experimental data.

- Stability : Ether linkages (e.g., methoxyethoxy) may confer resistance to hydrolysis relative to simple esters, as seen in analogs like 2-ethoxyethyl chlorinated derivatives .

Biological Activity

2-Methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with methoxyethyl and ethoxy groups, which may influence its solubility and interaction with biological targets. Understanding the chemical structure is crucial for predicting its biological behavior.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic pathways or as a modulator of receptor activity, although detailed mechanistic studies are still required.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, methoxyphenol derivatives have been shown to scavenge free radicals effectively, which suggests that this compound may possess similar capabilities .

Anti-inflammatory Potential

Compounds related to this structure have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a role in inflammation and pain pathways. The inhibition of COX-2 could lead to reduced inflammation and pain relief in various conditions .

Antimicrobial Properties

There is emerging evidence that pyridine derivatives can exhibit antimicrobial activity against resistant bacterial strains. Studies focusing on similar compounds have shown effectiveness against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by antibiotic-resistant bacteria .

Case Studies

- Antioxidant Efficacy : A study assessing the antioxidant activity of methoxyphenols found that structural modifications significantly influenced their capacity to neutralize free radicals. This information can be extrapolated to predict similar behavior in this compound .

- Anti-inflammatory Activity : In vitro studies demonstrated that certain pyridine derivatives effectively inhibited COX-2 activity, leading to reduced prostaglandin synthesis. This mechanism supports the hypothesis that this compound may also exert anti-inflammatory effects .

- Antimicrobial Studies : Research on related compounds has shown promising results against various ESKAPE pathogens, indicating a potential role for this compound in addressing antibiotic resistance .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.